

# TC-G 24: A Technical Guide for Basic Research in Cell Signaling

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## Compound of Interest

Compound Name: TC-G 24

Cat. No.: B560294

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This guide provides an in-depth overview of **TC-G 24**, a potent and selective inhibitor of Glycogen Synthase Kinase-3 $\beta$  (GSK-3 $\beta$ ), for its application in fundamental cell signaling research. **TC-G 24** serves as a critical tool for investigating the multifaceted roles of GSK-3 $\beta$  in various signaling pathways, most notably the Wnt/ $\beta$ -catenin cascade, and holds significant potential for therapeutic development in a range of diseases.

## Core Compound Properties and Activity

**TC-G 24**, with the chemical name N-(3-Chloro-4-methylphenyl)-5-(4-nitrophenyl)-1,3,4-oxadiazol-2-amine, is a small molecule inhibitor that demonstrates high potency and selectivity for GSK-3 $\beta$ .<sup>[1]</sup> Its ability to cross the blood-brain barrier makes it a valuable tool for in vivo studies targeting the central nervous system.<sup>[2][3]</sup>

Table 1: Physicochemical and Pharmacokinetic Properties of **TC-G 24**

Property	Value	Reference
Chemical Formula	C <sub>15</sub> H <sub>11</sub> ClN <sub>4</sub> O <sub>3</sub>	[1]
Molecular Weight	330.73 g/mol	[1]
CAS Number	1257256-44-2	[1]
Solubility	Soluble in DMSO (up to 10 mM with gentle warming)	[1]
Storage	Store at +4°C	[1]
Purity	≥98% (HPLC)	[1]
Brain Penetration	Yes	[2][3]

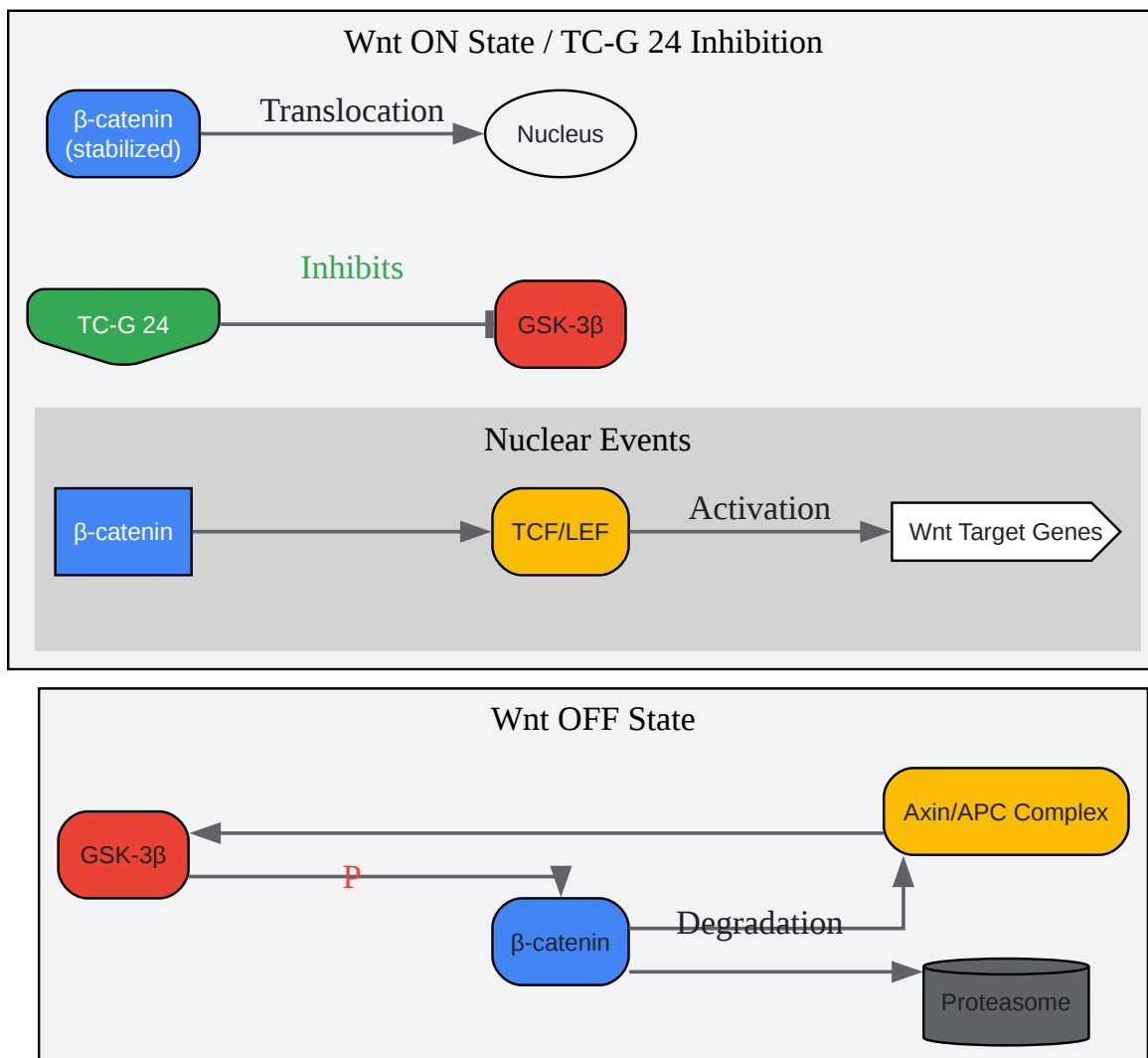
Table 2: In Vitro and In Vivo Activity of **TC-G 24**

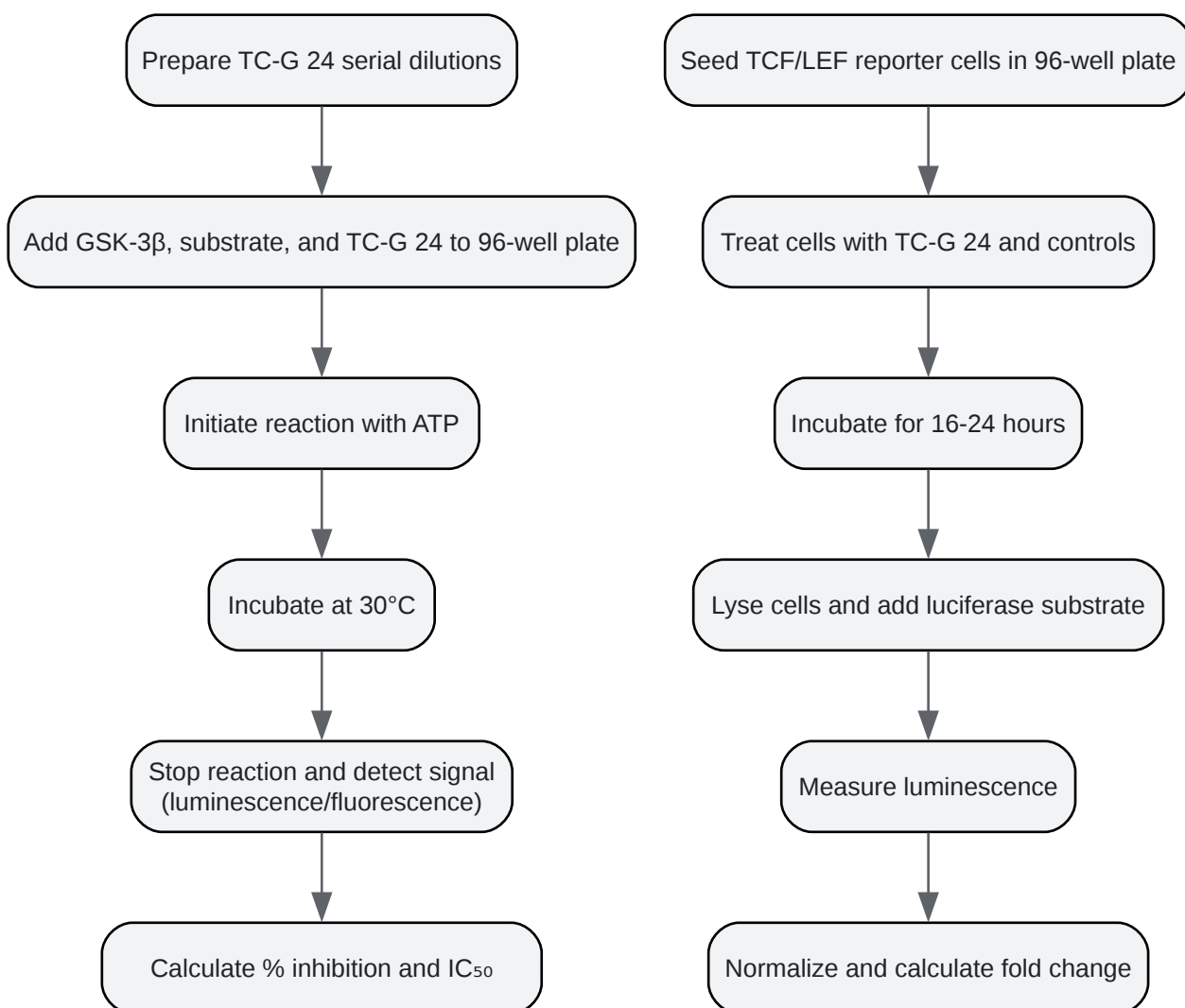
Parameter	Value	Details	Reference
GSK-3β IC <sub>50</sub>	17.1 nM	In vitro kinase assay	[2][4]
Selectivity	22% inhibition of CDK2 at 10 μM	Demonstrates selectivity for GSK-3β over CDK2	[1]
In Vivo Efficacy	Increases liver glycogen reserves	Dose-dependent effect observed in rodents	[1][2][3]
Brain Concentration	38 ± 6 ng/g at 1 mg/kg (i.p.)	Measured in brain tissue of C57BL/6N mice	[3]
	113 ± 54 ng/g at 5 mg/kg (i.p.)		[3]
	286 ± 58 ng/g at 15 mg/kg (i.p.)		[3]

## Mechanism of Action in the Wnt/ $\beta$ -catenin Signaling Pathway

GSK-3 $\beta$  is a key negative regulator in the canonical Wnt signaling pathway. In the absence of a Wnt ligand, GSK-3 $\beta$  phosphorylates  $\beta$ -catenin, marking it for ubiquitination and subsequent proteasomal degradation. This prevents  $\beta$ -catenin from accumulating in the cytoplasm and translocating to the nucleus to activate target gene transcription.

**TC-G 24**, by inhibiting GSK-3 $\beta$ , prevents the phosphorylation of  $\beta$ -catenin. This leads to the stabilization and accumulation of  $\beta$ -catenin in the cytoplasm, followed by its translocation into the nucleus. In the nucleus,  $\beta$ -catenin associates with T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) transcription factors to initiate the transcription of Wnt target genes, which are involved in cell proliferation, differentiation, and fate decisions.<sup>[5][6]</sup>





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